molecular formula C35H61NO16 B2978019 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid CAS No. 1334177-88-6

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Cat. No.: B2978019
CAS No.: 1334177-88-6
M. Wt: 751.864
InChI Key: WVKANAHNXOWXKU-UHFFFAOYSA-N
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Description

Cbz-NH-PEG12-C2-acid is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular weight of Cbz-NH-PEG12-C2-acid is 751.86 . Its chemical formula is C35H61NO16 . The SMILES representation is O=C(OCC1=CC=CC=C1)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O .

Scientific Research Applications

Enhancement of Drug Solubility and Dissolution Rate

Research has shown that the use of polyethylene glycol (PEG) as a component in drug formulations can significantly enhance the solubility and dissolution rate of poorly water-soluble drugs like carbamazepine. A study by Perissutti et al. (2003) described the formulation design of carbamazepine fast-release tablets prepared by a melt granulation technique using PEG as a melting binder. This method showed remarkable enhancement in drug dissolution rate compared to physical mixtures and the pure drug, highlighting the role of PEG in improving pharmaceutical formulations (Perissutti, Rubessa, Moneghini, & Voinovich, 2003).

Solid Dispersions for Improved Drug Release

Solid dispersions of CBZ using PEG have been investigated for their potential to increase the rate and extent of drug dissolution. Doshi, Ravis, and Betageri (1997) prepared solid dispersions of CBZ with PEG 4000 and PEG 6000, demonstrating dramatic increases in the rate and extent of CBZ dissolution from these solid dispersions. Their findings suggest that PEG-based solid dispersions could be a viable strategy for enhancing the bioavailability of drugs like carbamazepine (Doshi, Ravis, & Betageri, 1997).

Drug Encapsulation and Release Behavior

Investigations into the encapsulation and release behavior of drugs using PEG-linked systems have been conducted to optimize drug delivery. Zhang, Arshad, and Ullah (2015) explored the encapsulation and release of carbamazepine using amphiphilic Lipid-b-poly(ethylene glycol) (Lipid-PEG) conjugates. Their research provided insights into the drug entrapment capacity and release patterns of CBZ-loaded micelles, which could inform the development of more efficient drug delivery vehicles (Zhang, Arshad, & Ullah, 2015).

Mechanism of Action

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H61NO16/c37-34(38)6-8-40-10-12-42-14-16-44-18-20-46-22-24-48-26-28-50-30-31-51-29-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-36-35(39)52-32-33-4-2-1-3-5-33/h1-5H,6-32H2,(H,36,39)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKANAHNXOWXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H61NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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